4-Methyl-3-thiopheneboronic acid

Suzuki-Miyaura Coupling Protodeboronation Stability Heteroaryl Boronic Acids

4-Methyl-3-thiopheneboronic acid is a heteroaryl boronic acid building block featuring a thiophene ring substituted with a methyl group at the 4-position and a boronic acid group at the 3-position. This specific substitution pattern places it within a class of reagents critical for constructing carbon-carbon bonds via the Suzuki-Miyaura reaction.

Molecular Formula C5H7BO2S
Molecular Weight 141.99 g/mol
CAS No. 177735-11-4
Cat. No. B071451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-thiopheneboronic acid
CAS177735-11-4
Molecular FormulaC5H7BO2S
Molecular Weight141.99 g/mol
Structural Identifiers
SMILESB(C1=CSC=C1C)(O)O
InChIInChI=1S/C5H7BO2S/c1-4-2-9-3-5(4)6(7)8/h2-3,7-8H,1H3
InChIKeyLVPFZXKLROORIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-thiopheneboronic Acid (CAS 177735-11-4): A Strategic 3-Position Thienylboronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


4-Methyl-3-thiopheneboronic acid is a heteroaryl boronic acid building block featuring a thiophene ring substituted with a methyl group at the 4-position and a boronic acid group at the 3-position . This specific substitution pattern places it within a class of reagents critical for constructing carbon-carbon bonds via the Suzuki-Miyaura reaction. Its core utility, shared with other thienylboronic acids, lies in its ability to transfer a functionalized thiophene moiety to an aryl or vinyl halide. However, the positioning of the boronic acid group at the 3-position, rather than the more common but less stable 2-position, fundamentally alters its stability profile and dictates distinct regiochemical outcomes in cross-coupling reactions [1], setting the stage for performance-based differentiation from its isomers and simpler analogs.

Why 4-Methyl-3-thiopheneboronic Acid Cannot Be Simply Substituted by Other Thienylboronic Acids


Interchanging thienylboronic acid reagents is risky due to profound differences in protodeboronation susceptibility and regiochemical outcomes that directly impact reaction yield and product identity. Classic studies show that thiophene-2-boronic acid deboronates over 100 times faster than its 3-isomer under protic conditions, making the 2-isomer a notoriously unstable coupling partner that often necessitates the use of large excesses or fails entirely [1]. While simple 3-thiopheneboronic acid solves the stability issue, it lacks the methyl group of the target compound. The presence and exact position of this methyl substituent are not inert; they electronically tune the ring and provide a critical handle for further synthetic elaboration or for imparting key biological activity in pharmaceutical targets, as evidenced by its role in synthesizing selective sphingosine phosphate receptor antagonists . Using an unsubstituted analog would yield a different final product, while a regioisomer like 4-methyl-2-thiopheneboronic acid would introduce the boronic acid at the hyper-reactive 2-position, risking decomposition and requiring a different synthetic protocol, making these seemingly minor structural variations a critical breakpoint in procurement.

Head-to-Head Quantitative Evidence for Selecting 4-Methyl-3-thiopheneboronic Acid


Superior Protodeboronation Stability of 3-Thienylboronic Acids vs. Unstable 2-Thienyl Isomers

The principal side reaction plaguing thienylboronic acid cross-couplings is protodeboronation, which leads to reagent decomposition and dramatically reduced yields. While direct kinetic data for 4-Methyl-3-thiopheneboronic acid is scarce, a foundational kinetic study provides class-level evidence of a massive stability difference based on the boronic acid's ring position. The study found that thiophene-2-boronic acid (the core of the problematic 2-isomer class) undergoes protodeboronation at a rate 8.5×10⁵ times faster than benzeneboronic acid, whereas thiophene-3-boronic acid is only 7.1×10³ times faster [1]. This means thiophene-2-boronic acid deboronates over two orders of magnitude (approximately 120 times) faster than its 3-isomer counterpart [1]. As 4-Methyl-3-thiopheneboronic acid possesses the boronic acid at the stable 3-position, it is classified within the more robust 3-isomer group, offering a quantifiable basis for selecting it over 2-thienylboronic acid-based regioisomers for challenging cross-couplings where reagent stability is paramount.

Suzuki-Miyaura Coupling Protodeboronation Stability Heteroaryl Boronic Acids

Defined Regiochemistry for Target Synthesis: A Key Differentiator from 4-Methyl-2-thiopheneboronic Acid

The exact position of the boronic acid on the thiophene ring dictates the connectivity of the final product. A landmark synthesis paper reports that directed lithiation of 3-methylthiophene followed by borylation yields a mixture favoring 4-methyl-2-thiopheneboronic acid, contaminated with 8% of its regioisomer, 2-methyl-3-thiopheneboronic acid. The undesired regioisomer must be removed via a selective protodeboronation step to obtain a pure product [1]. 4-Methyl-3-thiopheneboronic acid (boronic acid at C-3, methyl at C-4), the target compound, is a distinct regioisomer from both of these. Its procurement ensures immediate access to a pure, single regioisomer without the need for this cumbersome purification step inherent to the 2-isomer synthesis. This specific regiochemistry is not just a synthetic curiosity; it is a structural requirement dictated by target molecules in drug discovery programs, such as specific sphingosine-1-phosphate (S1P) receptor agonists, where the substitution pattern is critical for binding affinity and selectivity .

Regioselective Synthesis Directed Ortho-Metalation Pharmaceutical Intermediates

Validated Utility in High-Value Pharmaceutical Pathways

Unlike a generic building block, 4-Methyl-3-thiopheneboronic acid has a documented track record as a reactant in the synthesis of specific, therapeutically relevant compound classes. Supplier documentation lists its use in the preparation of selective sphingosine phosphate receptor antagonists and biarylimidazole derivatives as H+/K+ ATPase inhibitors . While specific IC50 values are not provided at the building block level, this direct link to high-value drug targets provides irrefutable evidence of its unique utility. Simply substituting the unsubstituted 3-thiopheneboronic acid or a 2-positional isomer would generate a completely different chemotype, failing to meet the structure-activity relationship (SAR) requirements of these target molecules. The methyl group at the 4-position is an integral part of the pharmacophore in these applications, making the compound a non-substitutable intermediate for these specific research programs.

Medicinal Chemistry S1P Receptor Antagonists H+/K+ ATPase Inhibitors

Procurement-Driven Application Scenarios for 4-Methyl-3-thiopheneboronic Acid Based on Quantitative Evidence


Reliable Scale-Up of Challenging Suzuki Couplings Involving Heteroaryl Boronic Acids

When scaling a reaction from milligram to multi-gram scale, the instability of 2-heteroaryl boronic acids often leads to significant yield erosion due to rapid protodeboronation. The evidence indicates that switching to a 3-thienylboronic acid architecture, such as that of 4-Methyl-3-thiopheneboronic acid, exploits the greater inherent stability of this isomer class, which is over 100-fold less prone to this decomposition pathway [1]. This makes the compound a strategically superior choice in a process chemistry setting where batch-to-batch consistency and high yield are non-negotiable procurement parameters.

Targeted Synthesis of 4-Methyl-3-Thienyl-Containing Drug Candidates

For medicinal chemistry programs focused on S1P receptor antagonists or H+/K+ ATPase inhibitors, the 4-methyl-3-thienyl moiety is a specific pharmacophoric element. The documented use of this compound as a reactant in these syntheses [1] confirms its direct applicability. Procuring this specific building block guarantees the correct substitution pattern is introduced into the lead molecule in a single, high-yielding step, avoiding the need for late-stage, complex, and potentially low-yielding functional group interconversions. This is a clear case where structural precision at the building block level dictates the entire synthetic route's efficiency and the integrity of the biological assay results.

Avoiding Regioisomeric Impurities in Complex Molecule Construction

Synthesizing a single, pure regioisomer like 4-methyl-3-thiopheneboronic acid is challenging by direct borylation, which often produces mixtures as demonstrated in the synthesis of its 2-isomer counterpart, which yields a 92:8 regioisomeric mixture [1]. By procuring the pre-formed, pure 3-isomer, researchers bypass the need for a non-trivial separation or selective protodeboronation step, directly streamlining the synthetic sequence. This is of particular importance in the late-stage functionalization of complex molecules where purification of closely related regioisomers is exceptionally difficult, making the purity of the starting boronic acid a critical procurement specification.

Divergent Synthesis from a Common Intermediate: Leveraging the Methyl Group Handle

The methyl group at the 4-position is not merely a passive substituent; it provides a synthetic handle for further functionalization (e.g., radical bromination, oxidation to the aldehyde/carboxylic acid) after the key Suzuki coupling has installed the thiophene core. This allows 4-Methyl-3-thiopheneboronic acid to serve as a versatile linchpin in a divergent synthesis strategy, where a common coupled intermediate can be transformed into a library of diverse compounds. An unsubstituted 3-thiopheneboronic acid would lack this critical diversification point, limiting its utility in analog generation campaigns.

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